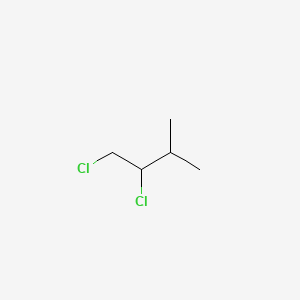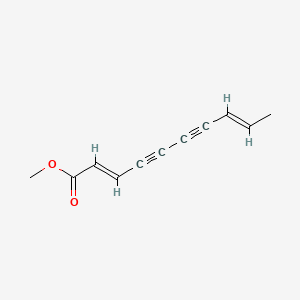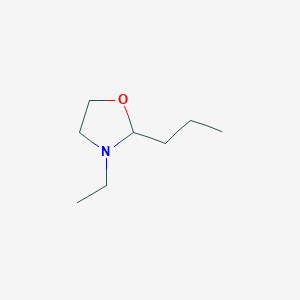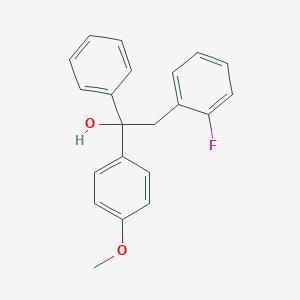
1,2-Dichloro-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3-methylbutane is an organic compound with the molecular formula C5H10Cl2. It is a chlorinated derivative of butane, characterized by the presence of two chlorine atoms and a methyl group attached to the butane backbone. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-methylbutane can be synthesized through the chlorination of 3-methylbutane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the butane backbone. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Ultraviolet light or radical initiators such as benzoyl peroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Distillation and recrystallization techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dichloro-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products:
Substitution Reactions: Formation of alcohols or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes such as 3-methyl-1-butene.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3-methylbutane finds applications in various scientific research fields, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-3-methylbutane involves its interaction with nucleophiles and bases. The chlorine atoms act as leaving groups, allowing for substitution and elimination reactions. The molecular targets and pathways involved include:
Nucleophilic Substitution: The chlorine atoms are replaced by nucleophiles, forming new chemical bonds.
Elimination: The removal of hydrogen and chlorine atoms leads to the formation of double bonds in the resulting alkenes.
Comparación Con Compuestos Similares
1,2-Dichloro-3-methylbutane can be compared with other similar compounds such as:
1,2-Dichloro-2-methylbutane: Similar structure but with different substitution patterns, leading to different reactivity and applications.
1,3-Dichloro-2-methylbutane: Another chlorinated butane derivative with distinct chemical properties and uses.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying reaction mechanisms and for use in various industrial applications.
Propiedades
Número CAS |
600-10-2 |
|---|---|
Fórmula molecular |
C5H10Cl2 |
Peso molecular |
141.04 g/mol |
Nombre IUPAC |
1,2-dichloro-3-methylbutane |
InChI |
InChI=1S/C5H10Cl2/c1-4(2)5(7)3-6/h4-5H,3H2,1-2H3 |
Clave InChI |
FZGIQPIBNIFFDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)

![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)




![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)
